molecular formula C11H8ClN3O3S B3955711 2-(4-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide

2-(4-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide

Cat. No.: B3955711
M. Wt: 297.72 g/mol
InChI Key: SUDKDBNLSGILSB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group linked via an acetamide bridge to a 5-nitro-substituted 1,3-thiazole ring. This compound is structurally characterized by its electron-withdrawing substituents (chlorine and nitro groups), which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3S/c12-8-3-1-7(2-4-8)5-9(16)14-11-13-6-10(19-11)15(17)18/h1-4,6H,5H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDKDBNLSGILSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of 5-nitro-1,3-thiazole: This can be achieved by nitration of 1,3-thiazole using a mixture of concentrated nitric acid and sulfuric acid.

    Acylation Reaction: The 5-nitro-1,3-thiazole is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(5-nitro-1,3-thiazol-2-yl)acetyl chloride.

    Amidation Reaction: Finally, the 2-(5-nitro-1,3-thiazol-2-yl)acetyl chloride is reacted with 4-chloroaniline to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or the use of reducing agents such as tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Formation of 2-(4-chlorophenyl)-N-(5-amino-1,3-thiazol-2-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2-(4-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetic acid and 4-chloroaniline.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a lead compound for the development of new antimicrobial and anticancer agents.

    Materials Science: The compound’s unique structural features make it a candidate for the design of novel materials with specific electronic or optical properties.

    Biological Studies: It has been used in studies to understand the interactions of thiazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The nitrothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their function. The compound may also induce oxidative stress in cells, leading to cell death in certain types of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related acetamide-thiazole derivatives, focusing on substituent variations, molecular properties, and reported bioactivities. Key analogs are summarized below:

Table 1: Structural and Functional Comparison of Acetamide-Thiazole Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Activities Reference
2-(4-Chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide C₁₁H₈ClN₃O₃S 4-ClPh, 5-NO₂-thiazole 297.7 (calculated) Hypothesized enzyme inhibition (based on SAR) -
2-(4-Bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide C₁₁H₈BrN₃O₃S 4-BrPh, 5-NO₂-thiazole 342.17 Not explicitly reported (structural analog)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₁H₆ClF₂N₂O₂S 5-Cl-thiazole, 2,4-F₂Ph 306.7 Antiparasitic (PFOR enzyme inhibition)
2-[2-(4-Chlorophenyl)-1H-benzimidazol-1-yl]-N-phenylacetamide C₂₂H₁₇ClN₄O 4-ClPh, benzimidazole 396.9 Anthelmintic (paralysis and death of worms)
N-(5-Nitro-1,3-thiazol-2-yl)-2-(4-chlorophenyl)propanamide C₁₂H₁₀ClN₃O₃S 4-ClPh, 5-NO₂-thiazole, methyl chain 311.7 Anti-tumor activity (inferred from thiazole derivatives)

Key Structural and Functional Insights

For example, nitazoxanide derivatives with nitro-thiazole moieties inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic parasites . Halogen Substitutions: Replacing the 4-chlorophenyl group with bromine (as in ) increases molecular weight and lipophilicity, which may alter pharmacokinetic properties like membrane permeability.

Thiazole vs. Benzimidazole Cores :

  • Compounds with benzimidazole cores (e.g., ) exhibit strong anthelmintic activity due to interactions with helminth β-tubulin. In contrast, thiazole-based analogs (e.g., the target compound) are more commonly linked to antiparasitic or enzyme-inhibitory roles .

Role of the Acetamide Linker :

  • The acetamide bridge enhances conformational flexibility, allowing optimal positioning of aromatic and heterocyclic groups for target binding. For instance, in , the acetamide linker enables interactions with both hydrophobic pockets and hydrogen-bonding residues in parasitic enzymes.

Antiparasitic vs. Anthelmintic Activities: Nitro-thiazole derivatives (e.g., ) target anaerobic parasites, while benzimidazole-acetamide hybrids (e.g., ) are effective against helminths.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide

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